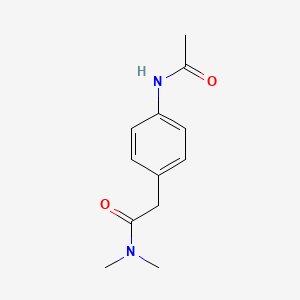

2-(4-acetamidophenyl)-N,N-dimethylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Acetamidophenol, also known as Acetaminophen or Paracetamol, is a widely used analgesic and antipyretic drug . It’s commonly used to alleviate fevers and pain . The compound has a molecular formula of C8H9NO2 .

Synthesis Analysis

The synthesis of Acetaminophen involves the reaction of p-aminophenol with acetic anhydride in the presence of an acid to produce Acetaminophen and acetic acid . A practical class has been devised to illustrate the electrophilic reactivities of carbonyls, which was covered in the accompanying lecture program .Molecular Structure Analysis

The molecular structure of Acetaminophen consists of a benzene ring substituted with a hydroxyl group and an acetamide group . The molecular weight is 151.1626 .Chemical Reactions Analysis

Acetaminophen is known to exhibit different electrophilic reactivities of different types of carbonyl groups, which are key to understanding the stability of the amides in the backbones of proteins, the mechanisms of the proteases, and the acylating power of acyl phosphates in biological systems .Physical And Chemical Properties Analysis

Acetaminophen is a solid at room temperature . It has a molecular weight of 151.163, a density of 1.3±0.1 g/cm3, a boiling point of 387.8±25.0 °C at 760 mmHg, and a melting point of 168-172 °C (lit.) .作用机制

Target of Action

The primary target of 2-(4-acetamidophenyl)-N,N-dimethylacetamide, also known as Acetaminophen, is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

Acetaminophen acts as a selective COX-2 inhibitor . It binds to the COX-2 enzyme, inhibiting its activity and thereby reducing the production of prostaglandins . This results in decreased inflammation and pain signaling, providing analgesic and antipyretic effects .

Biochemical Pathways

The action of Acetaminophen primarily affects the prostaglandin synthesis pathway . By inhibiting COX-2, it reduces the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . This leads to a decrease in these signaling molecules, reducing inflammation and pain.

Pharmacokinetics

The pharmacokinetics of Acetaminophen involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Acetaminophen is rapidly and almost completely absorbed from the gastrointestinal tract . It is then distributed throughout most body tissues, and it crosses the blood-brain barrier, exerting its effects on the central nervous system . The liver metabolizes Acetaminophen primarily through conjugation with glucuronide and sulfate . The metabolites are then excreted in the urine .

Result of Action

The inhibition of COX-2 by Acetaminophen leads to a decrease in prostaglandin synthesis. This results in reduced pain and inflammation , as well as antipyretic effects (reduction of fever) . At the cellular level, this involves a decrease in the signaling processes associated with pain and inflammation .

Action Environment

The action, efficacy, and stability of Acetaminophen can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug interactions . Additionally, factors such as pH can influence the stability of Acetaminophen . It’s also worth noting that individual genetic variations can affect the metabolism of Acetaminophen, influencing its efficacy and potential for side effects .

安全和危害

未来方向

属性

IUPAC Name |

2-(4-acetamidophenyl)-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9(15)13-11-6-4-10(5-7-11)8-12(16)14(2)3/h4-7H,8H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIKBZBMLNQONN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-acetamidophenyl)-N,N-dimethylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538868.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B6538879.png)

![2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-fluorobenzamide](/img/structure/B6538882.png)

![3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6538890.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide](/img/structure/B6538893.png)

![2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-6-fluorobenzamide](/img/structure/B6538902.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide](/img/structure/B6538908.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6538914.png)

![ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate](/img/structure/B6538916.png)

![2-[4-(2-{[1,1'-biphenyl]-4-yl}acetamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6538923.png)

![3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6538929.png)

![4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6538932.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6538937.png)

![2-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538949.png)